

# Commercial Availability and Technical Guide for (S)-2-(Boc-amino)-3-phenylpropylamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	2-(Boc-amino)-3-phenylpropylamine
Cat. No.:	B175983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of **(S)-2-(Boc-amino)-3-phenylpropylamine**. This chiral building block is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active molecules.

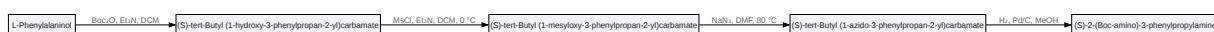
## Commercial Availability

**(S)-2-(Boc-amino)-3-phenylpropylamine**, also known as tert-butyl ((S)-1-amino-3-phenylpropan-2-yl)carbamate, is available from several chemical suppliers. The availability of the racemic mixture and the individual enantiomers varies between suppliers. Below is a summary of representative commercial information. Researchers are advised to consult supplier websites for the most current product specifications and availability.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity	Notes
Sigma-Aldrich	2-(Boc-amino)-3-phenylpropylamine (racemate)	179051-72-0	250.34	≥95%	Racemic mixture.[1]
BOC Sciences	2-(Boc-amino)-3-phenylpropylamine (racemate)	179051-72-0	250.34	Not specified	Useful research chemical.[2]
PubChem	(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate	146552-72-9	250.34	Not specified	Listed as the (S)-enantiomer. [3]

## Proposed Synthetic Route

While a definitive, step-by-step published synthesis for **(S)-2-(Boc-amino)-3-phenylpropylamine** is not readily available in a single source, a chemically sound and efficient route can be proposed starting from the commercially available and enantiomerically pure L-phenylalaninol ((S)-2-amino-3-phenylpropan-1-ol). This multi-step synthesis involves the protection of the amino group, conversion of the hydroxyl group to a leaving group, displacement with an azide, and subsequent reduction.



[Click to download full resolution via product page](#)

Synthetic pathway for **(S)-2-(Boc-amino)-3-phenylpropylamine**.

## Experimental Protocols

### Step 1: N-Boc Protection of L-Phenylalaninol

- Reaction: To a solution of L-phenylalaninol (1 equivalent) in dichloromethane (DCM) is added triethylamine (Et<sub>3</sub>N, 1.5 equivalents). The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 equivalents) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate as a crude product, which can be purified by column chromatography on silica gel.

### Step 2: Mesylation of the Hydroxyl Group

- Reaction: The Boc-protected amino alcohol from the previous step (1 equivalent) is dissolved in DCM and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents). The reaction is stirred at 0 °C for 2-4 hours.
- Work-up: The reaction mixture is washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (S)-tert-butyl (1-mesyloxy-3-phenylpropan-2-yl)carbamate. This intermediate is often used in the next step without further purification.

### Step 3: Azide Displacement

- Reaction: The crude mesylate (1 equivalent) is dissolved in dimethylformamide (DMF), and sodium azide (NaN<sub>3</sub>, 3 equivalents) is added. The mixture is heated to 80 °C and stirred for 12-16 hours.
- Work-up: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give crude (S)-tert-butyl (1-azido-3-phenylpropan-2-yl)carbamate.

#### Step 4: Reduction of the Azide

- Reaction: The crude azide (1 equivalent) is dissolved in methanol (MeOH), and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
- Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude **(S)-2-(Boc-amino)-3-phenylpropylamine**.

## Purification

The crude product can be purified by the following methods:

- Column Chromatography: Purification can be achieved using silica gel column chromatography with a gradient of methanol in dichloromethane as the eluent.
- Fractional Crystallization of Diastereomeric Salts: For achieving high enantiomeric purity, the free amine can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid). The diastereomers, having different solubilities, can be separated by fractional crystallization.<sup>[1][4]</sup> The desired diastereomer is then treated with a base to liberate the pure enantiomer of the diamine.

## Analytical Characterization

The following tables summarize the expected analytical data for **(S)-2-(Boc-amino)-3-phenylpropylamine** based on data for structurally similar compounds.

## Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.35-7.20	m	5H	Aromatic protons (Ph-H)
~4.80	br s	1H	NH-Boc
~3.80	m	1H	CH-NHBoc
~2.90	m	2H	CH <sub>2</sub> -Ph
~2.75	m	2H	CH <sub>2</sub> -NH <sub>2</sub>
~1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>
~1.30	br s	2H	NH <sub>2</sub>

### Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

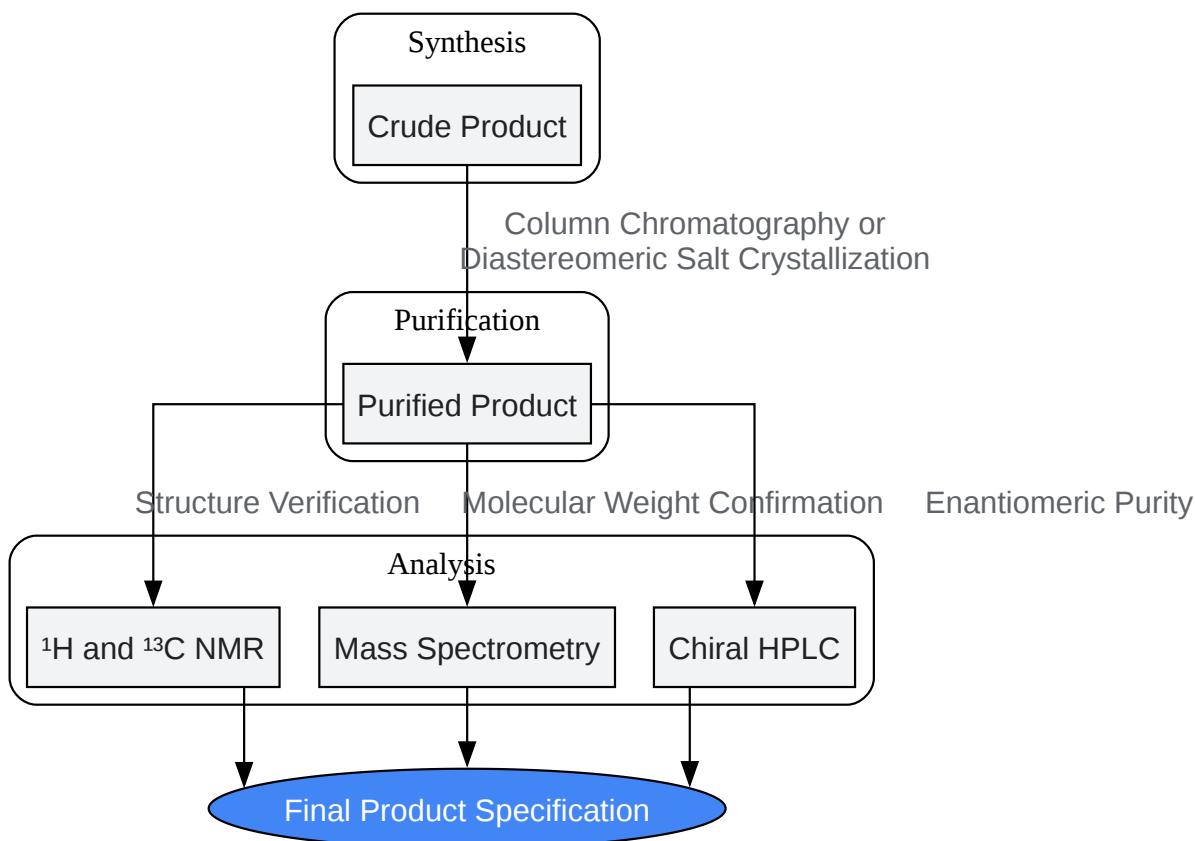
Chemical Shift ( $\delta$ , ppm)	Assignment
~156.0	C=O (Boc)
~138.5	Aromatic C (quaternary)
~129.5	Aromatic CH
~128.5	Aromatic CH
~126.5	Aromatic CH
~79.5	C(CH <sub>3</sub> ) <sub>3</sub>
~53.0	CH-NHBoc
~45.0	CH <sub>2</sub> -NH <sub>2</sub>
~39.0	CH <sub>2</sub> -Ph
~28.5	C(CH <sub>3</sub> ) <sub>3</sub>

### Expected Mass Spectrometry Fragmentation

m/z	Interpretation
251	$[\text{M}+\text{H}]^+$
195	$[\text{M}+\text{H} - \text{C}_4\text{H}_8]^+$ (loss of isobutylene)
151	$[\text{M}+\text{H} - \text{Boc}]^+$
134	$[\text{M}+\text{H} - \text{Boc} - \text{NH}_3]^+$
91	$[\text{C}_7\text{H}_7]^+$ (tropylium ion)
57	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation) <a href="#">[5]</a>

## Quality Control Workflow

A typical workflow for ensuring the quality and purity of synthesized **(S)-2-(Boc-amino)-3-phenylpropylamine** is outlined below.



[Click to download full resolution via product page](#)

Quality control workflow for **(S)-2-(Boc-amino)-3-phenylpropylamine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]

- 3. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for (S)-2-(Boc-amino)-3-phenylpropylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175983#commercial-availability-of-s-2-boc-amino-3-phenylpropylamine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)